molecular formula C17H13FN2O3S B2763279 Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946236-80-2

Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2763279
CAS No.: 946236-80-2
M. Wt: 344.36
InChI Key: UZVHVEWKPBOOEY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles, including this compound, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antianxiety Agent Development

A study by Anzini et al. (2008) synthesized compounds as central benzodiazepine receptor ligands, showcasing high affinity for both bovine and human cortical brain membranes. These findings suggest the potential use of related compounds in developing novel antianxiety medications, with one compound exhibiting partial agonist profile and useful activity in various animal models of anxiety without typical benzodiazepine side effects. This indicates a promising direction for safer antianxiety treatments (Anzini et al., 2008).

Antibacterial and Antifungal Activities

Research by Shafi et al. (2021) on benzothiazole derivatives highlighted their synthesis and evaluation for biological properties. The study found that certain compounds possess good antibacterial activity, while others have shown significant antifungal activities. This underscores the potential of Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate derivatives in developing new antibacterial and antifungal agents, contributing to the fight against resistant microbial strains (Shafi et al., 2021).

Antituberculosis Activity

A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues demonstrated the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. One of the compounds showed promising activity against all tests, including a significant inhibition of Mycobacterium tuberculosis DNA gyrase, indicating potential for treating tuberculosis. This research opens avenues for the development of new antituberculosis agents (Jeankumar et al., 2013).

Anticancer Agent Synthesis

Gad et al. (2020) employed a multicomponent synthesis approach for creating derivatives based on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating significant anticancer potential against breast cancer cell lines. This suggests that modifications of the this compound structure could lead to effective anticancer agents, highlighting the compound's versatility in drug development (Gad et al., 2020).

Future Directions

The future directions in the research of thiazole derivatives, including Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate, involve the design and development of new compounds with enhanced biological activities and lesser side effects . This includes further exploration of the structure-activity relationship of bioactive molecules .

Properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-2-23-16(22)11-5-8-13-14(9-11)24-17(19-13)20-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVHVEWKPBOOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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